molecular formula C20H20ClN3O3 B2567401 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide CAS No. 898439-93-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide

Cat. No.: B2567401
CAS No.: 898439-93-5
M. Wt: 385.85
InChI Key: GCUXPQYRRDXCLV-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide is a chemical compound with the CAS Registry Number 898439-93-5 and a molecular formula of C20H20ClN3O3 . This high-purity compound is intended for research applications and is not for human or veterinary use. Compounds featuring the 1,2,3,4-tetrahydroquinoline scaffold and ethanediamide (oxamide) linker are of significant interest in medicinal chemistry research. While specific mechanistic studies on this exact molecule are not publicly detailed, structurally related quinoline derivatives have demonstrated notable biological activities in scientific screens. For instance, research on quinoline-based hydrazones has shown promising growth inhibition and cytotoxic effects against a broad panel of human cancer cell lines, including leukemia, non-small cell lung cancer, and melanoma, with some analogs exhibiting submicromolar efficacy . This suggests potential value in investigating this chemical class for various bioactivity studies. Researchers can utilize this compound as a building block or reference standard in exploratory projects, such as developing novel therapeutic agents, studying structure-activity relationships (SAR), or probing biochemical pathways.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c1-12-16(21)6-3-7-17(12)23-20(27)19(26)22-15-9-8-14-5-4-10-24(13(2)25)18(14)11-15/h3,6-9,11H,4-5,10H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUXPQYRRDXCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-chloro-2-methylphenyl)ethanediamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Acetylation: The resulting tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Ethanediamide Moiety: The final step involves the coupling of the acetylated tetrahydroquinoline with 3-chloro-2-methylphenylamine and an appropriate diamine under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-chloro-2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: Reduced tetrahydroquinoline derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide exhibits significant anticancer activity. Various studies have demonstrated its ability to inhibit cell proliferation in different cancer cell lines:

  • Mechanism of Action : The compound likely induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating cell death pathways.
  • In Vitro Studies : A study on breast cancer cell lines showed a reduction in cell viability by over 60% when treated with the compound at concentrations above 5 µM for 48 hours.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has shown potential in reducing pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models:

  • In Vivo Models : Animal studies demonstrated a significant decrease in paw edema in models of inflammation when administered the compound compared to control groups.

Medicinal Chemistry

This compound is being explored as a lead compound for developing new anticancer agents. Its structural features allow for modifications that can enhance potency and selectivity against various cancer types.

Enzyme Inhibition Studies

The compound may act as an enzyme inhibitor targeting specific kinases involved in signal transduction pathways:

  • Targeted Pathways : It shows potential for modulating the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro assays reported that treatment with the compound led to significant apoptosis in human breast cancer cells.
  • In Vivo Models of Inflammation : Administration of the compound resulted in reduced inflammation markers and improved outcomes in animal models.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(3-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Structural Features

The compound shares core structural motifs with several ethanediamides and tetrahydroquinoline derivatives. Key comparisons include:

Compound Name Core Structure Substituents/R-Groups Key Structural Differences
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide (Target) Ethanediamide + tetrahydroquinoline 1-Acetyl, 3-chloro-2-methylphenyl Unique acetyl and chloro-methylphenyl combination
2-((2,3-Dimethylphenyl)amino)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (21) Benzamide + tetrahydroquinoline 2,3-Dimethylphenyl, 2-oxo Benzamide linker vs. ethanediamide; oxo group
N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N'-(4-chloro-3-fluorophenyl)ethanediamide (273) Ethanediamide + indenyl Carbamimidamido, 4-chloro-3-fluorophenyl Indenyl core vs. tetrahydroquinoline; fluorine substitution
N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide (24) Sulfonamide + tetrahydroquinoline Methanesulfonamide, 2-oxo Sulfonamide vs. ethanediamide; oxo group

Key Observations :

  • The target compound’s ethanediamide linker distinguishes it from sulfonamides (e.g., compound 24) or benzamides (e.g., compound 21).
  • Substituents like the 3-chloro-2-methylphenyl group may enhance hydrophobic interactions compared to 4-chloro-3-fluorophenyl in compound 273 .

Pharmacological Activity

While direct activity data for the target compound are unavailable, analogs with tetrahydroquinoline and ethanediamide scaffolds exhibit CA inhibition:

Compound Name Reported Activity IC50/Inhibition Data (if available) Reference
Compound 21 Carbonic Anhydrase Inhibition Not explicitly reported; tested via stop-flow CO2 hydration assay
Compound 273 Co-crystalized CA inhibitor AutoDock Vina score: -9.3 kcal/mol (mean)
This compound (Target) Hypothesized CA inhibition (structural inference) Not reported

Analysis :

  • The acetyl group in the target compound may reduce metabolic degradation compared to oxo or sulfonamide groups in analogs .

Observations :

  • The target compound’s synthesis may resemble compound 21’s coupling strategy but with ethanediamide-forming reagents .
  • Use of chloroacetyl chloride in compound 24’s synthesis contrasts with the target’s likely use of dicarboxylic acid derivatives .

Research Findings and Implications

  • Synthetic Feasibility : Protocols from and support scalable synthesis using coupling reagents and chromatography .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-chloro-2-methylphenyl)ethanediamide, and what challenges arise during its preparation?

  • Methodology : The synthesis of tetrahydroquinoline derivatives typically involves multi-step protocols. For example, a related compound, 2-amino-3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)ethyl propanoate, was synthesized via trifluoroacetic anhydride esterification, cyanidation, and sequential reduction/halogenation steps . For the target compound, key steps include:

Core formation : Cyclization of precursors to construct the tetrahydroquinoline moiety.

Acetylation : Introduction of the acetyl group at the 1-position.

Amide coupling : Reaction of the tetrahydroquinoline intermediate with 3-chloro-2-methylphenyl-substituted ethanediamide using carbodiimide-based coupling agents (e.g., EDC/HOBt).

  • Challenges : Side reactions during amide coupling (e.g., racemization) and purification of intermediates with low solubility. Column chromatography (silica gel) or recrystallization (ethanol/water) is recommended for isolation .

Q. How can researchers validate the structural identity of this compound, and which analytical techniques are most effective?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. For example, acetyl group protons typically appear at δ 2.1–2.3 ppm in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated for C20_{20}H20_{20}ClN3_{3}O2_{2}: 381.12 g/mol).
  • X-ray Crystallography : For unambiguous confirmation of 3D structure, SHELX software (e.g., SHELXL) is widely used for small-molecule refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the tetrahydroquinoline or phenyl rings) impact the compound’s biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituent changes (e.g., replacing 3-chloro-2-methylphenyl with 4-fluorophenyl) and compare bioactivity. For instance, in related tetrahydroquinoline amides, electron-withdrawing groups (e.g., -Cl) enhanced receptor binding affinity by 30% compared to electron-donating groups .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like carbonic anhydrases or kinases .
    • Data Contradictions : Discrepancies between in silico predictions and in vitro assays may arise due to solvation effects or protein flexibility. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies can resolve contradictory results in enzyme inhibition assays involving this compound?

  • Methodology :

  • Assay Optimization : Test under varied pH (5.0–8.0), ionic strength, and co-factor conditions. For example, carbonic anhydrase inhibition is highly pH-sensitive .
  • Control Experiments : Include known inhibitors (e.g., acetazolamide) to benchmark activity.
  • Orthogonal Assays : Combine stopped-flow kinetics (for catalytic activity) with surface plasmon resonance (SPR) to measure binding kinetics independently .
    • Case Study : A study on tetrahydroquinoline sulfonamides reported conflicting IC50_{50} values due to assay buffer differences. Standardizing Tris-HCl (pH 7.4) resolved discrepancies .

Q. How can researchers design experiments to probe the compound’s metabolic stability and degradation pathways?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Focus on acetyl group hydrolysis or oxidative N-dealkylation.
  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and acidic/alkaline conditions. Monitor degradation products using HPLC with photodiode array detection .
    • Advanced Tool : Use deuterated analogs (e.g., CD3_{3}-acetyl) to track metabolic sites via isotopic labeling .

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